molecular formula C9H6N4O B13549250 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

Cat. No.: B13549250
M. Wt: 186.17 g/mol
InChI Key: SHQCTKNTCJCXBS-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a cyano group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with guanidine to form the intermediate 2-amino-4-(furan-2-yl)pyrimidine. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it has been designed as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This involves binding to the ATP-binding site of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:

    2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.

    2-Amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile: Contains a pyridine ring, which can influence its binding affinity to certain biological targets.

    2-Amino-4-(phenyl)pyrimidine-5-carbonitrile: The phenyl ring provides different steric and electronic effects compared to the furan ring .

These comparisons highlight the unique properties of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical reactions.

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-4-6-5-12-9(11)13-8(6)7-2-1-3-14-7/h1-3,5H,(H2,11,12,13)

InChI Key

SHQCTKNTCJCXBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2C#N)N

Origin of Product

United States

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